Structural Analysis of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: A Technical Guide
Structural Analysis of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active natural products and synthetic drugs.[1] The boronic acid functionality serves as a versatile handle for various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2] This guide provides a detailed structural analysis, a plausible synthetic route, and a representative application of this compound in organic synthesis.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₈BNO₄ |
| Molecular Weight | 168.94 g/mol |
| IUPAC Name | (5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid |
| InChI Key | OERJCWGVVLKNIL-UHFFFAOYSA-N |
| Physical Form | Solid (predicted) |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[3] |
Synthesis Protocol: Iridium-Catalyzed C-H Borylation
A plausible and modern approach for the synthesis of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is the direct C-H borylation of commercially available methyl 1H-pyrrole-2-carboxylate. This method offers high atom economy and regioselectivity.[4]
Reaction Scheme:
Caption: Synthetic workflow for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid.
Experimental Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a 25 mL Schlenk flask is charged with methyl 1H-pyrrole-2-carboxylate (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.02 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.04 mmol).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF, 5 mL) is added to the flask.
-
Reaction: The flask is sealed and the mixture is stirred at 80 °C for 16 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pinacol ester intermediate.
-
Hydrolysis: The purified pinacol ester is dissolved in a mixture of acetone (10 mL) and 1 M aqueous HCl (5 mL) and stirred at room temperature for 4 hours.
-
Isolation: The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid as a solid.
Structural Analysis: Predicted Spectroscopic Data
Due to the absence of direct experimental data, the following tables summarize the predicted spectroscopic characteristics based on analogous compounds such as pyrrole-2-carboxylic acid[3][5][6], N-methylpyrrole-2-carboxylic acid[1], and N-Boc-pyrrole-2-boronic acid.[7]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | NH |
| ~8.0 | br s | 2H | B(OH)₂ |
| ~6.9 | d | 1H | H-3 |
| ~6.7 | d | 1H | H-4 |
| 3.75 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O |
| ~135 | C-5 |
| ~125 | C-2 |
| ~118 | C-3 |
| ~110 | C-4 |
| ~52 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (boronic acid), N-H stretch |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1450 | Medium | C-N stretch |
| ~1350 | Strong | B-O stretch |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Species |
| ESI+ | 170.06 | [M+H]⁺ |
| ESI+ | 192.04 | [M+Na]⁺ |
| ESI- | 167.04 | [M-H]⁻ |
Application in Suzuki-Miyaura Cross-Coupling
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. A representative protocol for its coupling with an aryl bromide is provided below.
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: A mixture of (5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid (1.2 mmol), the desired aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) is placed in a round-bottom flask.
-
Solvent Addition: A degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added.
-
Reaction: The mixture is heated to reflux (approximately 90 °C) under a nitrogen atmosphere for 12 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a valuable building block in synthetic chemistry. While direct experimental data is scarce, its structural properties can be reliably predicted based on analogous compounds. The provided synthetic protocol via C-H borylation represents an efficient route to this molecule, and its utility in Suzuki-Miyaura cross-coupling reactions opens avenues for the synthesis of diverse and complex molecular architectures for drug discovery and materials science applications. Further experimental validation of the predicted data is encouraged.
References
- 1. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]
- 6. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR [m.chemicalbook.com]

